molecular formula C8H7ClN4 B1416465 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine CAS No. 499200-92-9

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B1416465
CAS RN: 499200-92-9
M. Wt: 194.62 g/mol
InChI Key: UPFYZRLXPPXQOR-UHFFFAOYSA-N
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Description

The compound “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is a chemical with the molecular formula C8H7ClN4 . It is a derivative of pyridazine, which is a class of compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3- (substituted benzyloxy)-6- [ (un)substituted lH-pyrazol-l-yl]pyridazine derivatives were synthesized through the condensation of various substituted benzyl alcohols with 3-chloro-6- (3,5-dimethyl-lH- pyrazole-l-yl)pyridazine .


Molecular Structure Analysis

The molecular structure of “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” is almost planar with a dihedral angle between the aromatic rings of 2.82 (5)° . The packing results in polymeric chains extending along the a axis .

Scientific Research Applications

Coordination Chemistry

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine: has been utilized in the synthesis of half-sandwich Ru(II) complexes . These complexes, characterized by single-crystal X-ray structures, are significant for understanding the coordination behavior of pyridazine derivatives with transition metals . The study of these complexes can lead to the development of new catalytic systems and materials with unique electronic and magnetic properties.

Crystallography

The compound serves as a ligand for creating crystalline structures that are analyzed using X-ray diffraction . This is crucial for determining the three-dimensional arrangement of atoms within a crystal and can aid in the design of materials with desired physical properties .

Drug Discovery

Pyrazole derivatives, including 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine , are prominent in medicinal chemistry. They are often used as scaffolds for synthesizing bioactive chemicals due to their pharmacological significance, which includes anti-inflammatory, analgesic, and antipyretic activities .

Agrochemistry

In the field of agrochemistry, pyrazole compounds are explored for their potential use as pesticides and herbicides . Their structural versatility allows for the synthesis of compounds that can interact with various biological targets in pests and weeds .

Organometallic Chemistry

This compound is involved in the creation of organometallic complexes, which have applications ranging from catalysis to material science . These complexes can be used to catalyze various chemical reactions, including those that are important for industrial processes .

Spectroscopy

The spectroscopic properties of the Ru(II) complexes derived from this compound are studied using techniques like FTIR, NMR, UV-visible absorption , and mass spectrometry . These studies are essential for understanding the electronic structure and reactivity of the complexes .

Theoretical Chemistry

Density Functional Theory (DFT): calculations are performed to gain insights into the electronic and structural properties of the complexes formed with this compound. This theoretical approach helps predict reactivity trends and design new compounds with desired properties .

Pharmacology

Research into pyrazole derivatives, including 3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine , often focuses on their therapeutic potential . They are investigated for various biological activities, which could lead to the development of new drugs .

Future Directions

The future directions for research on “3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in pyridazine derivatives in medicinal chemistry, this compound could be a valuable target for future studies .

properties

IUPAC Name

3-chloro-6-(3-methylpyrazol-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c1-6-4-5-13(12-6)8-3-2-7(9)10-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFYZRLXPPXQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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